molecular formula C26H25ClF3N5O3 B1684519 Tak-285 CAS No. 871026-44-7

Tak-285

Cat. No.: B1684519
CAS No.: 871026-44-7
M. Wt: 548.0 g/mol
InChI Key: ZYQXEVJIFYIBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-285 is a novel investigational compound developed by Takeda Pharmaceutical Company. It is a dual inhibitor of human epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are proteins involved in the regulation of cell growth and survival. This compound has shown potential in the treatment of various cancers by selectively targeting these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAK-285 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary information held by Takeda Pharmaceutical Company. it generally involves the use of organic solvents, catalysts, and controlled reaction temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the quality and consistency of the compound. The process involves large-scale synthesis, purification, and quality control measures to produce this compound in sufficient quantities for clinical and research purposes .

Chemical Reactions Analysis

Types of Reactions

TAK-285 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound with modified chemical properties .

Scientific Research Applications

TAK-285 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TAK-285

This compound is unique in its ability to selectively inhibit EGFR and HER2 with high potency and specificity. It has shown greater selectivity for these receptors compared to other similar compounds, making it a promising candidate for targeted cancer therapy .

Biological Activity

TAK-285 is a novel investigational compound that acts as a dual inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). This compound has garnered attention for its potential therapeutic applications, particularly in treating cancers that exhibit overexpression of these receptors. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its antitumor effects, mechanisms of action, and potential use as an antimicrobial agent.

Antitumor Activity

This compound has demonstrated significant antitumor activity across various preclinical models. It is particularly noteworthy for its ability to penetrate the central nervous system (CNS), a property that enhances its efficacy against brain metastases, which are often resistant to conventional therapies.

  • Target Inhibition : this compound selectively inhibits HER2 and EGFR kinases with IC50 values of 17 nmol/L and 23 nmol/L, respectively. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
  • P-glycoprotein (Pgp) Substrate : Unlike other inhibitors such as lapatinib, this compound is not a substrate for the Pgp efflux pump, allowing for better CNS penetration and sustained drug levels in the brain .
  • Xenograft Studies : In murine models, this compound showed comparable antitumor activity to lapatinib in subcutaneous breast cancer xenografts (e.g., BT-474), with superior efficacy observed in models of brain metastasis .
  • Cell Growth Inhibition : The compound exhibited variable sensitivity across different cell lines, with lower IC50 values in HER2-overexpressing cells compared to those that do not express HER2 . The following table summarizes the IC50 values for various cell lines:
Cell LineIC50 (µmol/L)
BT-4740.017
A-4311.1
MRC-520

Clinical Studies

A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with advanced cancer. The study involved 26 patients who received varying doses from 50 mg to 400 mg daily .

Findings from Clinical Trials

  • Tolerability : this compound was generally well tolerated, with dose-limiting toxicities primarily involving increases in liver enzymes and decreased appetite at higher doses.
  • Maximum Tolerated Dose : The MTD was established at 300 mg twice daily.
  • Efficacy : One partial response was noted in a patient with parotid cancer treated at the MTD .

Antimicrobial Activity

Recent studies have also explored the potential of this compound as an antimicrobial agent against methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Antimicrobial Action

  • Inhibition of Bacterial Growth : this compound exhibited a minimum inhibitory concentration (MIC) of 13.7 μg/mL against clinical MRSA isolates. It effectively inhibited planktonic growth and demonstrated superior effects on intracellular bacteria compared to linezolid .
  • Biofilm Disruption : The compound showed significant anti-biofilm properties by disrupting membrane integrity and interfering with biofilm-related gene expression .

Properties

IUPAC Name

N-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQXEVJIFYIBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236136
Record name TAK-285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871026-44-7
Record name TAK-285
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871026447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAK-285
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70CCB438L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5-(2-aminoethyl)-N-{3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl}-5H-pyrrolo[3,2-d]pyrimidin-4-amine dihydrochloride (150 mg), 3-hydroxy-3-methylbutyric acid (68 mg), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (166 mg), 1-hydroxybenzotriazole monohydrate (133 mg), triethylamine (0.40 mL) and N,N-dimethylformamide (5.0 mL) was stirred at room temperature for 5 days. Water was added to the reaction system and the mixture was extracted with ethyl acetate. The organic layer washed with water and saturated brine and dried over magnesium sulfate. After concentration under reduced pressure, the residue was separated and purified by basic silica gel column chromatography (eluent, ethyl acetate→ethyl acetate:methanol=9:1). Crystallization from ethyl acetate-diisopropyl ether gave the title compound (122 mg) as colorless crystals.
Name
5-(2-aminoethyl)-N-{3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl}-5H-pyrrolo[3,2-d]pyrimidin-4-amine dihydrochloride
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tak-285
Reactant of Route 2
Reactant of Route 2
Tak-285
Reactant of Route 3
Reactant of Route 3
Tak-285
Reactant of Route 4
Reactant of Route 4
Tak-285
Reactant of Route 5
Reactant of Route 5
Tak-285
Reactant of Route 6
Reactant of Route 6
Tak-285

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.